An In-depth Technical Guide to 1,3-Benzenedimethanol: Chemical Properties and Reactivity
An In-depth Technical Guide to 1,3-Benzenedimethanol: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and reactivity of 1,3-Benzenedimethanol, a versatile aromatic diol. The information is curated for professionals in research, scientific, and pharmaceutical development fields, with a focus on delivering precise data and practical insights.
Chemical and Physical Properties
1,3-Benzenedimethanol, also known as m-xylylene glycol, is an organic compound that is solid at room temperature.[1][2] It presents as a white to off-white crystalline solid or a clear to hazy colorless to yellow solution.[1] It possesses a faint, mild aromatic odor.[1] This compound is characterized by a benzene (B151609) ring substituted with two hydroxymethyl (-CH₂OH) groups at the meta-positions.[1]
Table 1: Quantitative Chemical and Physical Properties of 1,3-Benzenedimethanol
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂ | [1][3][4] |
| Molecular Weight | 138.16 g/mol | [2][3][5] |
| CAS Number | 626-18-6 | [1][2] |
| Melting Point | 56-60 °C (133-140 °F) | [2][5] |
| Boiling Point | 154-159 °C at 13 mmHg (309-318 °F at 13 mm) | [2][5] |
| Solubility | Soluble in water.[1][6] Moderately soluble in polar solvents like ethanol (B145695) and methanol.[1] | [1][6] |
| Appearance | White to off-white crystalline solid or viscous liquid.[1] | [1] |
| Vapor Pressure | Negligible | [5] |
Reactivity and Stability
1,3-Benzenedimethanol's reactivity is primarily dictated by the two primary alcohol functional groups. As a diol, it can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. Its bifunctional nature makes it a valuable monomer or building block in polymer chemistry for the synthesis of polyesters and other specialty resins.[1]
Stability: The product is considered stable under normal conditions.[5]
Incompatible Materials: To ensure safety and reaction integrity, 1,3-Benzenedimethanol should be stored away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][7] Contact with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches may result in ignition.[5]
Conditions to Avoid: The presence of incompatible materials should be avoided.[5] It is also a combustible solid, and fine dust particles can form explosive mixtures with air.[5]
Hazardous Decomposition Products: When involved in a fire, combustion products may include carbon monoxide (CO), carbon dioxide (CO₂), and other pyrolysis products typical of burning organic material.[5] It may also emit poisonous and corrosive fumes under fire conditions.[5]
Experimental Protocols
Synthesis of 1,3-Benzenedimethanol via Reduction of Isophthalaldehyde:
A common laboratory-scale synthesis involves the reduction of isophthalaldehyde.[1] The following is a representative, general procedure:
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Dissolution: Isophthalaldehyde (2.0 mmol) is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) (40 mL) with stirring.
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Reduction: Sodium borohydride (B1222165) (NaBH₄) (7.9 mmol) is slowly added to the solution.
-
Co-solvent Addition: Ethanol (EtOH) (10 mL) is then slowly added to the mixture.
-
Reaction: The resulting mixture is stirred at room temperature for approximately 3 hours to allow for the complete reduction of the aldehyde groups to alcohols.
-
Quenching: The reaction is quenched by the slow addition of ice water (10 mL) at 0 °C.
-
Acidification: The pH of the solution is adjusted to <7 by the slow addition of 10% aqueous HCl.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether (Et₂O) (e.g., 5 x 50 mL).
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Washing and Drying: The combined organic layers are washed with brine (5 x 50 mL), dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by silica (B1680970) gel chromatography using an appropriate eluent.
Applications in Further Synthesis:
1,3-Benzenedimethanol serves as a precursor in various organic syntheses. For instance, it has been utilized in the synthesis of cross-linked poly(orthocarbonates) and in the preparation of mixed-tethered systems for fullerene adducts.[2][6][8][9]
Visualized Reaction Pathway
The following diagram illustrates the general role of 1,3-Benzenedimethanol as a bifunctional monomer in a condensation polymerization reaction with a generic dicarboxylic acid to form a polyester.
Caption: Condensation polymerization of 1,3-Benzenedimethanol.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,3-Benzenedimethanol 98 626-18-6 [sigmaaldrich.com]
- 3. 1,3-Benzenedimethanol | C8H10O2 | CID 69374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1,3-Benzenedimethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. B23417.03 [thermofisher.com]
- 9. 1,3-Benzenedimethanol 98 626-18-6 [sigmaaldrich.com]
